

Technical Guide: Fluoro-Dapagliflozin for In Vivo SGLT2 Expression Mapping

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	fluoro-Dapagliflozin				
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Introduction

The sodium-glucose cotransporter 2 (SGLT2) has emerged as a significant therapeutic target, primarily for the management of type 2 diabetes mellitus, with expanding roles in heart failure and chronic kidney disease.[1][2][3] SGLT2 is predominantly expressed on the apical membrane of the early proximal tubules in the kidney and is responsible for reabsorbing approximately 90% of the glucose filtered by the glomeruli.[4][5][6] The development of SGLT2 inhibitors, such as dapagliflozin, represents a novel therapeutic class that promotes urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner.[7]

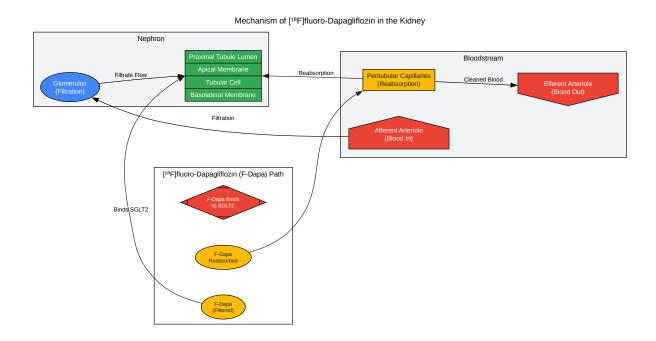
To better understand the in vivo distribution, density, and functional status of SGLT2, and to elucidate the pharmacology of SGLT2 inhibitors, specific imaging agents are required. Positron Emission Tomography (PET) offers a non-invasive, quantitative method to visualize and measure these molecular targets in real-time.[9] This has led to the development of 4[18F]fluoro-dapagliflozin (F-Dapa), a radiolabeled analog of dapagliflozin, as a selective PET tracer for mapping functional SGLT2 expression.[10][11] This guide provides a comprehensive overview of F-Dapa, including its binding characteristics, relevant experimental protocols, and its application in preclinical research.

Pharmacology and Mechanism of Action of Fluoro-Dapagliflozin



Fluoro-dapagliflozin is a derivative of dapagliflozin where a fluorine atom is substituted for a hydroxyl group on the glucose ring.[10] This modification allows for radiolabeling with the positron-emitting isotope Fluorine-18 (18F) without significantly altering the molecule's affinity and selectivity for SGLT2.[10]

Upon intravenous administration, F-Dapa is freely filtered by the kidney's glomeruli into the proximal tubule.[12][13] There, it binds with high affinity and specificity to SGLT2 transporters located on the apical surface of the tubular epithelial cells.[10][14] Following binding, the tracer is reabsorbed back into the bloodstream.[12][13] This mechanism of binding and reabsorption allows for the prominent accumulation of the F-Dapa signal in the renal cortex, which can be quantified by PET imaging to reflect the density of functional SGLT2 transporters.[9][10] The specificity of F-Dapa for SGLT2 has been robustly demonstrated in studies where its binding is significantly reduced in SGLT2-knockout mice and is competitively displaced by the administration of non-radiolabeled SGLT2 inhibitors.[10][12]



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Caption: F-Dapa is filtered at the glomerulus, binds to SGLT2 on the apical membrane of the proximal tubule, and is reabsorbed.

Quantitative Data Summary

The utility of **fluoro-dapagliflozin** as a specific SGLT2 imaging agent is supported by its binding affinity and biodistribution profile.

In Vitro Binding Affinity

Competitive binding assays using human SGLT1 (hSGLT1) and SGLT2 (hSGLT2) expressed in HEK293T cells demonstrate the high selectivity of **fluoro-dapagliflozin** for SGLT2.[10] The inhibitor constant (K_i) values are comparable to those of the parent compound, dapagliflozin, indicating that fluorination does not compromise its binding properties.[10][15]

Compound	hSGLT1 K _i (nM)	hSGLT2 K _i (nM)	Selectivity (SGLT1/SGLT2)	Reference
Dapagliflozin	390	6.0	~65x	[15]
Fluoro- dapagliflozin	350	6.0	~58x	[10]
Fluoro- dapagliflozin	330	6.0	~55x	[15]

Table 1: In Vitro Binding Affinities of Dapagliflozin and Fluoro-Dapagliflozin.

In Vivo Biodistribution

PET imaging studies in mice reveal prominent and specific binding of F-Dapa in the renal cortex.[10][12] This uptake is dramatically reduced in SGLT2-knockout mice, but not in SGLT1-knockout mice, confirming SGLT2 as the primary binding site in the kidney.[10][14] Notably, no measurable specific binding is observed in other major organs such as the heart, muscle, liver, or brain.[12][13][14]



Organ	Wild-Type Mice	SGLT1-KO Mice	SGLT2-KO Mice	Reference
Kidney Cortex	Prominent Binding	Prominent Binding	No Specific Binding	[10][12]
Heart	No Specific Binding	No Specific Binding	No Specific Binding	[12][13]
Muscle	No Specific Binding	No Specific Binding	No Specific Binding	[12][13]
Liver	No Specific Binding	No Specific Binding	No Specific Binding	[12][13]
Brain	No Specific Binding	No Specific Binding	No Specific Binding	[12][13]
Salivary Glands	No Specific Binding	No Specific Binding	No Specific Binding	[12][13]

Table 2: Summary of In Vivo F-Dapa Biodistribution and Specificity in Different Mouse Models.

Experimental Protocols

Detailed methodologies are crucial for the successful application of F-Dapa in SGLT2 mapping studies.

Protocol 1: Synthesis and Radiolabeling of 4-[18F]fluoro-dapagliflozin

The synthesis of F-Dapa involves a multi-step chemical synthesis to create a suitable precursor, followed by a nucleophilic substitution reaction with [18F]fluoride. While specific GMP-compliant protocols are proprietary, the general approach is outlined below, inspired by published syntheses of similar gliflozin-based PET tracers.[2][11][16]

 Precursor Synthesis: Synthesize a dapagliflozin analog with a suitable leaving group (e.g., tosylate, mesylate, or nitro group) at the 4-position of the glucose moiety. This is typically a

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multi-step process starting from protected gluconolactone and an appropriate aryl bromide. [17]

- [18F]Fluoride Production: Produce [18F]fluoride via the 18O(p,n)18F nuclear reaction in a cyclotron.
- Radiolabeling:
 - Trap the aqueous [18F]fluoride on an anion exchange cartridge.
 - Elute the [18F]fluoride into a reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.
 - Azeotropically dry the [18F]fluoride by repeated evaporation with acetonitrile.
 - Add the precursor dissolved in an anhydrous polar aprotic solvent (e.g., DMSO or DMF) to the dried [18F]fluoride complex.
 - Heat the reaction mixture at a controlled temperature (e.g., 100-150°C) for a specified time (e.g., 10-20 minutes) to facilitate the nucleophilic substitution.
- Deprotection: If the precursor contains protecting groups (e.g., acetyl or silyl groups),
 perform a deprotection step, typically by adding an acid (e.g., HCl) or a base (e.g., NaOH) and heating.
- Purification:
 - Purify the crude reaction mixture using semi-preparative High-Performance Liquid
 Chromatography (HPLC) to isolate the 4-[18F]fluoro-dapagliflozin peak.
 - Collect the desired fraction.
- Formulation:
 - Remove the HPLC solvent via rotary evaporation or by passing the collected fraction through a C18 Sep-Pak cartridge.



- Elute the final product from the C18 cartridge with ethanol and dilute with sterile saline for injection.
- Perform quality control tests, including radiochemical purity, specific activity, pH, and sterility, before in vivo use.

Protocol 2: In Vitro SGLT Binding Assay

This protocol determines the binding affinity and selectivity of **fluoro-dapagliflozin**.[10]

- Cell Culture: Culture Human Embryonic Kidney (HEK293T) cells stably transfected to express either human SGLT1 or human SGLT2.
- Assay Preparation:
 - Plate the cells in appropriate multi-well plates and grow to confluence.
 - Prepare a series of dilutions of the test compound (non-radiolabeled fluorodapagliflozin).
 - Prepare a solution containing a known concentration of a radiolabeled SGLT ligand (e.g.,
 ¹⁴C-AMG or F-Dapa itself).
- Competition Binding:
 - Wash the cells with a sodium-containing buffer.
 - Incubate the cells with the radiolabeled ligand and varying concentrations of the test compound for a defined period at a controlled temperature (e.g., 22°C or 37°C).[15]
 - Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known inhibitor like phlorizin).
- Wash and Lysis:
 - Rapidly wash the cells with ice-cold buffer to remove unbound radioligand.
 - Lyse the cells using a suitable lysis buffer (e.g., containing NaOH or a detergent).



- · Quantification:
 - Measure the radioactivity in the cell lysates using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the competitor concentration.
 - \circ Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
 - Calculate the inhibitor constant (K_i) using the Cheng-Prusoff equation.

Protocol 3: In Vivo microPET Imaging in Rodents

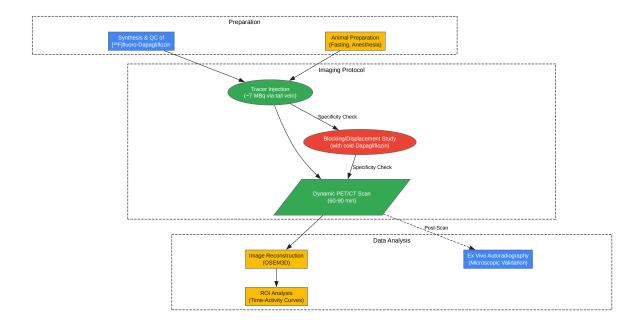
This protocol describes the procedure for non-invasively mapping SGLT2 distribution in live animals.[10][14]

- Animal Models: Use appropriate rodent models, such as wild-type mice, SGLT2-knockout mice, and SGLT1-knockout mice, to establish tracer specificity.[10]
- Animal Preparation:
 - Fast animals for 4-6 hours prior to imaging to ensure stable blood glucose levels.
 - Anesthetize the animal using a suitable anesthetic (e.g., isoflurane) and maintain anesthesia throughout the scan.
 - Place the animal on the scanner bed with temperature monitoring and support.
- Tracer Administration:
 - Administer approximately 7-10 MBq of F-Dapa via a tail vein injection.
- PET/CT Scanning:



- Perform a dynamic PET scan for 60-90 minutes immediately following tracer injection.[14]
- Acquire a CT scan for anatomical co-registration and attenuation correction.
- Competition/Displacement Study (for specificity validation):
 - In a separate cohort of animals, co-inject a blocking dose of a non-radiolabeled SGLT2 inhibitor (e.g., 1 mg/kg dapagliflozin) with F-Dapa.[14]
 - Alternatively, for displacement, inject the blocking agent at a set time (e.g., 20 minutes)
 after F-Dapa administration and continue the dynamic scan.[12]
- Image Reconstruction and Analysis:
 - Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D).
 - Co-register the PET and CT images.
 - Draw regions of interest (ROIs) on the kidney cortex and other organs using the CT scan for guidance.
 - Generate time-activity curves (TACs) for each ROI, expressing uptake as the percentage of injected dose per gram of tissue (%ID/g).





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Caption: Experimental workflow for SGLT2 mapping using F-Dapa PET from tracer synthesis to data analysis.

Protocol 4: Ex Vivo Autoradiography

This technique provides microscopic validation of the tracer's location within the kidney tissue. [10][12]

- Tissue Collection: At the end of the PET scan, euthanize the animal and immediately excise the kidneys.
- Tissue Preparation:
 - Quick-freeze the kidneys in isopentane cooled with liquid nitrogen.

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- Section the frozen kidneys into thin slices (e.g., 5-20 μm) using a cryostat.
- Mount the sections onto microscope slides.

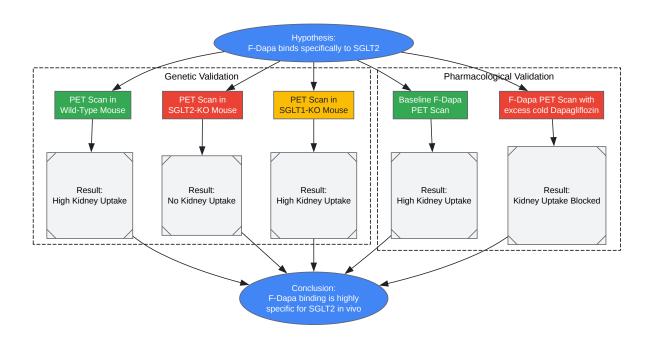
Exposure:

 Place the slides in a light-tight cassette and expose them to a phosphor imaging plate or autoradiographic film for a duration determined by the tissue radioactivity (typically several hours to overnight).

· Imaging and Analysis:

- Scan the imaging plate or develop the film to obtain a high-resolution image of the radioactivity distribution within the kidney section.
- Stain the same tissue section with a histological stain (e.g., Hematoxylin and Eosin) to correlate the radioactive signal with specific anatomical structures, such as the proximal tubules and glomeruli.





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Caption: Logical flow for validating the in vivo specificity of F-Dapa using genetic and pharmacological approaches.

Applications and Future Directions

The ability to quantitatively map SGLT2 expression with F-Dapa PET opens several avenues for research and drug development:

- Drug Development: Assess the in vivo target engagement and occupancy of new SGLT2 inhibitor candidates.[9]
- Personalized Medicine: Investigate the variability of SGLT2 expression in patient populations and how it may correlate with therapeutic response to SGLT2 inhibitors.[9]



- Disease Pathophysiology: Study changes in SGLT2 expression in the context of diabetes progression, kidney disease, and other metabolic disorders.
- Oncology: Explore the role of SGLT2 expression in certain cancers, as some tumors have been shown to utilize SGLTs for glucose uptake.[9]

Future work may focus on translating F-Dapa imaging to clinical studies to validate its utility in humans and developing new PET tracers for other SGLT isoforms to provide a more comprehensive picture of glucose transport in health and disease.

Conclusion

4-[18F]**fluoro-dapagliflozin** is a highly specific and selective PET tracer for the in vivo visualization and quantification of functional SGLT2 transporters.[9][10] Its prominent and specific accumulation in the renal cortex, combined with a lack of significant uptake in other organs, makes it an invaluable tool for preclinical research.[12][13] The detailed protocols provided in this guide offer a framework for researchers and drug developers to employ F-Dapa PET imaging to deepen the understanding of SGLT2 biology and accelerate the development of novel therapeutics targeting this important transporter.

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